![molecular formula C18H32N2O8S2 B3087441 N-[t-Butoxycarbonyl]-l-cystine methyl ester CAS No. 1173670-56-8](/img/structure/B3087441.png)
N-[t-Butoxycarbonyl]-l-cystine methyl ester
概要
説明
“N-[t-Butoxycarbonyl]-l-cystine methyl ester” is an N-terminal protected reagent that can be used in the synthesis of peptides and proteins containing cysteine residues . This compound can further be converted to dehydroalanine .
Synthesis Analysis
The synthesis of this compound involves the use of di-tert-butyl dicarbonate under basic conditions . The reaction can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The molecular structure of this compound includes a carbonyl group, which is a key feature of esters . The presence of this group significantly influences the compound’s reactivity and physical properties .Chemical Reactions Analysis
The reactions of this compound are typical of esters. For instance, it can undergo hydrolysis in the presence of a strong acid to yield a carboxylic acid and an alcohol . Other synthetic pathways to esters also exist .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a liquid form, an optical activity of [α]22/D +21°, c = 7.5 in chloroform, a refractive index n20/D 1.475 (lit.), a boiling point of 214 °C (lit.), and a density of 1.143 g/mL at 25 °C (lit.) .作用機序
N-[t-Butoxycarbonyl]-l-cystine methyl ester is a cysteine derivative that can be used to study the role of cysteine residues in proteins. Cysteine residues are important in protein folding, disulfide bond formation, and redox signaling. This compound can be used to selectively modify cysteine residues in proteins and study the effects of these modifications on protein function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It can act as an antioxidant and protect cells from oxidative stress. This compound has also been shown to inhibit the activity of the enzyme cathepsin B, which is involved in the degradation of extracellular matrix proteins. This inhibition may have therapeutic potential in diseases such as cancer and osteoporosis.
実験室実験の利点と制限
N-[t-Butoxycarbonyl]-l-cystine methyl ester has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. This compound is also a selective reagent that can be used to modify specific cysteine residues in proteins. However, there are some limitations to the use of this compound. It is a relatively large molecule that may not be able to access all cysteine residues in a protein. This compound may also have off-target effects on other proteins or cellular processes.
将来の方向性
There are several future directions for research on N-[t-Butoxycarbonyl]-l-cystine methyl ester. One area of interest is the development of new methods for the selective modification of cysteine residues in proteins. This could involve the synthesis of new derivatives of cysteine or the development of new reagents for cysteine modification. Another area of interest is the study of the role of cysteine residues in disease processes. This compound and other cysteine derivatives could be used to study the effects of cysteine modifications on disease-related proteins. Finally, the development of new therapeutic agents based on this compound and other cysteine derivatives is an area of ongoing research. These agents could have potential applications in diseases such as cancer, arthritis, and cardiovascular disease.
Conclusion:
In conclusion, this compound (this compound) is a versatile compound that has many scientific research applications. Its ability to selectively modify cysteine residues in proteins makes it a valuable tool for studying protein function and disease processes. This compound has several advantages for use in lab experiments, but there are also some limitations to its use. Ongoing research on this compound and other cysteine derivatives is likely to lead to new insights into protein function and disease processes, as well as the development of new therapeutic agents.
科学的研究の応用
N-[t-Butoxycarbonyl]-l-cystine methyl ester has a wide range of scientific research applications. It is commonly used as a building block in the synthesis of peptides and proteins. This compound is also used as a protecting group for cysteine residues in peptide synthesis. It can be selectively removed by treatment with a suitable reagent such as trifluoroacetic acid.
Safety and Hazards
特性
IUPAC Name |
methyl 3-[[3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O8S2/c1-17(2,3)27-15(23)19-11(13(21)25-7)9-29-30-10-12(14(22)26-8)20-16(24)28-18(4,5)6/h11-12H,9-10H2,1-8H3,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJNNBRJCNKRNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSSCC(C(=O)OC)NC(=O)OC(C)(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B3087360.png)
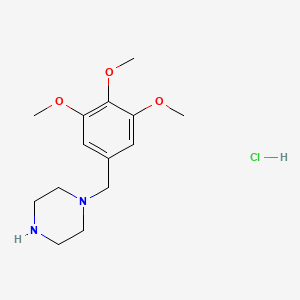
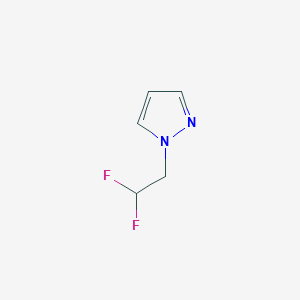
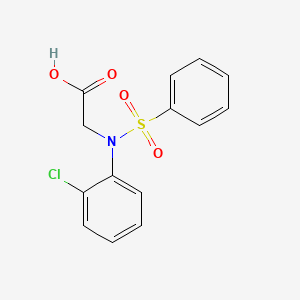
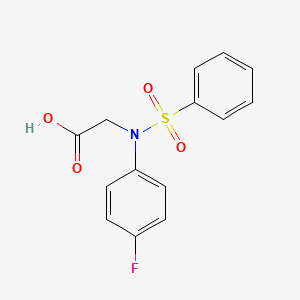
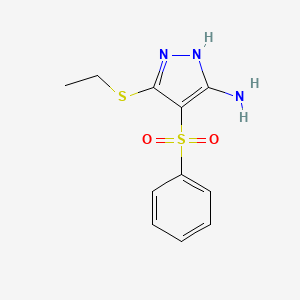
![6-Ethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3087409.png)
![(2E)-3-{3-[(4-Iodo-3,5-dimethyl-1H-pyrazol-1-YL)-methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B3087417.png)
![(2E)-3-{4-methoxy-3-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid](/img/structure/B3087422.png)
![(1S,2S,5R)-3-[2-(2-thienyl)acetyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B3087434.png)
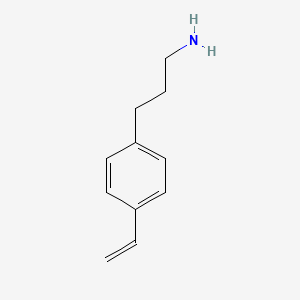
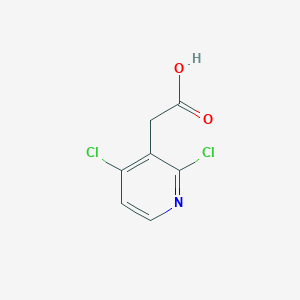
![2,2'-Bis[N,N-bis(4-methoxyphenyl)amino]9,9-spiro-bifluorene](/img/structure/B3087470.png)
